

# SHP836: A Technical Guide to a Novel Allosteric Inhibitor of SHP2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT signaling pathways, regulating cellular proliferation, differentiation, and survival.[1][2] [3] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for therapeutic intervention in oncology.[4] SHP836 is an allosteric inhibitor of SHP2 that locks the enzyme in an inactive conformation.[5] This technical guide provides a comprehensive overview of SHP836, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

## **Mechanism of Action**

SHP2 activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[6] Activation occurs upon binding of phosphotyrosine-containing proteins to the SH2 domains, leading to a conformational change that exposes the catalytic site.

Allosteric inhibitors of SHP2, such as **SHP836**, function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[7][8] This binding stabilizes



## Foundational & Exploratory

Check Availability & Pricing

the autoinhibited, closed conformation of SHP2, preventing its activation and subsequent downstream signaling.[4][5] **SHP836** specifically binds to a distinct, second allosteric site within this tunnel region.[9]





Click to download full resolution via product page



# **Quantitative Data**

The following table summarizes the in vitro potency of **SHP836** in comparison to other notable SHP2 inhibitors.

| Compound   | Target             | Assay Type  | IC50     | Reference |
|------------|--------------------|-------------|----------|-----------|
| SHP836     | Full-length SHP2   | Biochemical | 12 μΜ    | [1][5][9] |
| SHP836     | SHP2 PTP<br>domain | Biochemical | >100 μM  | [9]       |
| SHP099     | Full-length SHP2   | Biochemical | 0.071 μΜ | [7]       |
| TNO155     | Full-length SHP2   | Biochemical | 0.011 μΜ | [7]       |
| RMC-4630   | Full-length SHP2   | Biochemical | N/A      | [7]       |
| IACS-13909 | Full-length SHP2   | Biochemical | 15.7 nM  | [7]       |
| JAB-3068   | Full-length SHP2   | Biochemical | 25.8 nM  | [1]       |

# **Experimental Protocols Biochemical Inhibition Assay**

This protocol outlines a fluorescence-based enzymatic assay to determine the in vitro potency of SHP2 inhibitors.[10][11]

#### Materials:

- Recombinant full-length SHP2 protein
- SHP2 inhibitor (e.g., SHP836)
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.[11]
- Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[11]
- Activating peptide: Dually phosphorylated peptide derived from insulin receptor substrate 1
   (IRS-1).[10][11]



- 384-well black plates
- Fluorescence plate reader

#### Procedure:

- Prepare a working solution of SHP2 in the assay buffer. A final concentration of approximately 0.5 nM is recommended.[11]
- To activate wild-type SHP2, pre-incubate the enzyme with the IRS-1 activating peptide.[10] [11]
- Prepare serial dilutions of the SHP2 inhibitor in DMSO and then dilute further in the assay buffer.
- Add the diluted inhibitor solutions to the wells of the 384-well plate.
- Add the activated SHP2 enzyme solution to the wells containing the inhibitor.
- Initiate the reaction by adding the DiFMUP substrate.
- Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for DiFMUP.
- Calculate the rate of the reaction and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.





Click to download full resolution via product page



## **Cellular Thermal Shift Assay (CETSA)**

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[11][12][13]

#### Materials:

- HEK293T cells transiently transfected with a plasmid expressing tagged SHP2.[13]
- · Cell culture medium and reagents
- SHP2 inhibitor (e.g., SHP836)
- Phosphate-buffered saline (PBS)
- Lysis buffer
- PCR tubes or 384-well PCR plates
- Thermocycler
- Method for protein quantification (e.g., Western blotting, ELISA, or enzyme complementation assay).[14][15]

#### Procedure:

- Culture and transfect HEK293T cells with the SHP2 expression vector.
- Harvest the cells and resuspend them in a suitable buffer.
- Treat the cell suspension with the SHP2 inhibitor or vehicle (DMSO) and incubate at 37°C for 1 hour.[15]
- Aliquot the treated cell suspension into PCR tubes or a PCR plate.
- Heat the samples in a thermocycler across a temperature gradient for a defined period (e.g., 3 minutes).[15]
- Cool the samples to room temperature.



- Lyse the cells to release the proteins.
- Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
- Quantify the amount of soluble SHP2 in each sample using a suitable detection method.
- Plot the amount of soluble SHP2 against the temperature to generate a melting curve. A shift
  in the melting temperature in the presence of the inhibitor indicates target engagement.

# **Logical Relationship in SHP2 Inhibitor Development**

The development of SHP2 inhibitors has progressed from the identification of initial hits to the optimization of potent and selective allosteric inhibitors.





Click to download full resolution via product page



## Conclusion

**SHP836** represents a valuable research tool for investigating the therapeutic potential of targeting a second allosteric site on SHP2. Its distinct mechanism of action offers opportunities for exploring novel therapeutic strategies, including combination therapies with other targeted agents. The experimental protocols detailed in this guide provide a framework for the characterization of **SHP836** and other SHP2 inhibitors, facilitating further research and development in this promising area of oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Compound SHP836 Chemdiv [chemdiv.com]
- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 4. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 8. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor OAK Open Access Archive [oak.novartis.com]
- 9. SHP836|SHP 836 [dcchemicals.com]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]



- 12. researchgate.net [researchgate.net]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHP836: A Technical Guide to a Novel Allosteric Inhibitor of SHP2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610829#shp836-as-a-shp2-allosteric-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com